

MU1700: A Technical Guide to a Selective ALK1/2 Kinase Inhibitor

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Compound of Interest		
Compound Name:	MU1700	
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Abstract

MU1700 is a potent and selective chemical probe for Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1] Developed as a bioisosteric analogue of the less selective inhibitor LDN-193189, MU1700 exhibits a significantly improved kinome-wide selectivity profile, making it a valuable tool for investigating the biological roles of ALK1 and ALK2 in various physiological and pathological processes.[2] Its favorable in vivo pharmacokinetics, including exceptional brain penetrance, further enhance its utility for both in vitro and in vivo studies.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of MU1700, including detailed experimental protocols and data presented for ease of reference.

Chemical Structure and Properties

MU1700 is a furo[3,2-b]pyridine-based compound, designed as a bioisostere of LDN-193189. [2] This structural modification leads to a markedly improved selectivity profile.[2] A corresponding negative control compound, **MU1700**NC, has also been developed.[1]

Table 1: Chemical and Physical Properties of **MU1700**



Property	Value	Reference
Chemical Name	1-(6-(2-hydroxypropan-2- yl)pyridin-2-yl)-6-((4-(4- methylpiperazin-1- yl)phenyl)amino)-2-(prop-2-en- 1-yl)-1,2-dihydro-3H- pyrazolo[3,4-d]pyrimidin-3-one	PubChem
Molecular Formula	C26H22N4O	[3]
Molecular Weight	406.489 g/mol	[3]
CAS Number	1360905-04-9	[3]
Solubility	Limited aqueous solubility for the free base; salt form (e.g., .2HCl) is recommended for improved solubility.	[1]
Storage	Recommended long-term storage at -20 °C.	[1]

Biological Activity and Mechanism of Action

MU1700 is a potent inhibitor of ALK1 and ALK2, which are TGF-β type I receptors.[1] These kinases are crucial components of the bone morphogenetic protein (BMP) signaling pathway.[2] Upon ligand binding, ALK1/2 form a complex with TGF-β type II receptors, leading to the phosphorylation and activation of SMAD proteins (SMAD1/5/8), which then translocate to the nucleus to regulate gene expression.[1][2] **MU1700** exerts its effect by binding to the ATP-binding pocket of ALK1 and ALK2, thereby blocking their kinase activity and inhibiting the downstream phosphorylation of SMAD1/5/8.[2]

In Vitro and In Cellulo Potency

MU1700 demonstrates high potency in both biochemical and cell-based assays.[1]

Table 2: In Vitro Inhibitory Activity of MU1700 against ALK Kinases



Target Kinase	IC50 (nM)	Reference
ALK1 (ACVRL1)	13	[3][4]
ALK2 (ACVR1)	6	[3][5]
ALK3 (BMPR1A)	497 (NanoBRET)	[4]
ALK4 (ACVR1B)	> 10,000 (NanoBRET)	[4]
ALK5 (TGFBR1)	> 10,000 (NanoBRET)	[4]
ALK6 (BMPR1B)	88	[2]

Kinome-wide Selectivity

A key advantage of **MU1700** is its high selectivity. Kinome-wide screening against 369 protein kinases at a concentration of 1 μ M revealed that **MU1700** primarily inhibits ALK1, ALK2, and to a lesser extent, ALK6, with no other significant off-targets identified.[1][2][4] This represents a substantial improvement over the more promiscuous profile of LDN-193189.[2]

In Vivo Pharmacokinetics

MU1700 exhibits a favorable pharmacokinetic profile in mice, making it suitable for in vivo studies.[1][2] A notable feature is its remarkably high brain penetrance.[1][2][3]

Table 3: Pharmacokinetic Parameters of **MU1700** in Mice (20 mg/kg, PO)

Parameter	Value	Reference
Tmax (h)	0.5	[1]
Cmax (ng/mL)	1140	[1]
AUC (0-t) (ng.h/mL)	3210	[1]
AUC (0-inf) (ng.h/mL)	3220	[1]
t1/2 (h)	1.8	[1]
Brain Penetrance	Exceptionally high	[1][2]



Experimental Protocols Kinome-wide Selectivity Screening

- Methodology: The selectivity of MU1700 was assessed by kinome-wide screening against a
 panel of 369 human protein kinases at a concentration of 1 μM. The residual enzyme activity
 was measured to determine the percentage of inhibition.[2]
- Provider: Reaction Biology.[2]
- Follow-up: Significant off-targets identified in the initial screen were further evaluated in dose-response titrations to determine their IC50 values.[2]

NanoBRET Target Engagement Assay

- Purpose: To confirm the target engagement of **MU1700** in intact cells.
- Methodology: The NanoBRET (Bioluminescence Resonance Energy Transfer) assay was
 used to measure the binding affinity of MU1700 to ALK kinases within living cells. This assay
 quantifies the interaction between a NanoLuc-tagged kinase and a fluorescent tracer, which
 is displaced by the binding of the inhibitor.[2]
- Results: This assay demonstrated that MU1700 effectively penetrates the cell membrane and binds to ALK1 and ALK2 with high potency in a cellular context.[2]

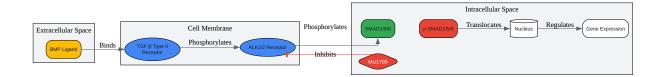
Western Blot Analysis of SMAD Phosphorylation

- Purpose: To assess the functional inhibition of the BMP signaling pathway by MU1700.
- Cell Line: HEK293T cells.[2]
- Methodology:
 - Cells were treated with MU1700 or its negative control, MU1700NC.
 - The ALK2 pathway was activated using BMP9.
 - Cell lysates were collected and subjected to SDS-PAGE.



- Proteins were transferred to a membrane and probed with antibodies specific for phosphorylated SMAD1/5/8 and total SMAD1/5/8.
- The levels of phosphorylated SMADs were quantified to determine the inhibitory effect of MU1700.[2]

Visualizations Signaling Pathway of ALK1/2 Inhibition by MU1700

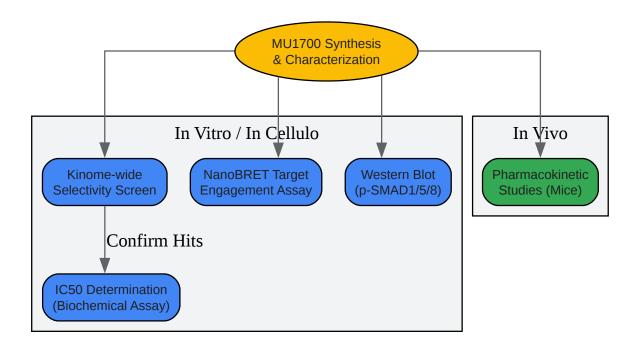


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Caption: **MU1700** inhibits the BMP signaling pathway by blocking ALK1/2-mediated phosphorylation of SMAD1/5/8.

Experimental Workflow for Assessing MU1700 Activity





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Caption: A general workflow for the characterization of MU1700's biological activity.

Conclusion

MU1700 is a highly selective and potent inhibitor of ALK1 and ALK2, representing a significant advancement over previous chemical probes. Its well-characterized in vitro and in vivo properties, including high brain penetrance, make it an invaluable tool for elucidating the roles of ALK1/2 in health and disease. The availability of a structurally similar negative control, **MU1700**NC, further strengthens its utility for rigorous experimental design. Researchers are encouraged to utilize **MU1700** at concentrations up to 1 μM in cellular assays to minimize potential off-target effects and ensure reliable data.[2]

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